![molecular formula C7H8N2S B2461320 2-(1,3-Thiazol-2-yl)butanenitrile CAS No. 1892476-74-2](/img/structure/B2461320.png)
2-(1,3-Thiazol-2-yl)butanenitrile
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Description
“2-(1,3-Thiazol-2-yl)butanenitrile” is a chemical compound that belongs to the group of azole heterocycles . It is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .
Synthesis Analysis
The synthesis of “2-(1,3-Thiazol-2-yl)butanenitrile” and its derivatives has been a subject of interest in recent years . Various synthetic pathways have been used, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The thiazole ring in “2-(1,3-Thiazol-2-yl)butanenitrile” is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Future Directions
The future directions for “2-(1,3-Thiazol-2-yl)butanenitrile” could involve further exploration of its biological activities and potential applications in various fields. The development of new molecules with potent antitumor, antioxidant, and antimicrobial activities through modification of thiazole-based compounds at different positions is a promising area of research .
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole compounds are known to interact with various biochemical pathways and enzymes, or stimulate/block receptors in biological systems . The thiazole ring, which is a part of this compound, is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, which allows it to undergo electrophilic and nucleophilic substitutions .
Biochemical Pathways
Thiazole compounds have been found to activate or inhibit various biochemical pathways and enzymes .
Result of Action
Thiazole compounds have been found to exhibit diverse biological activities .
Action Environment
It’s worth noting that the thiazole ring is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
properties
IUPAC Name |
2-(1,3-thiazol-2-yl)butanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2S/c1-2-6(5-8)7-9-3-4-10-7/h3-4,6H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNIKOVUWRQRGIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)C1=NC=CS1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Thiazol-2-yl)butanenitrile |
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